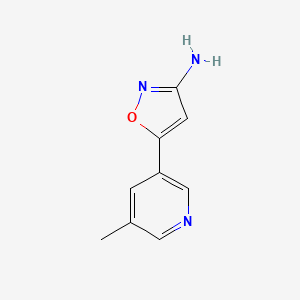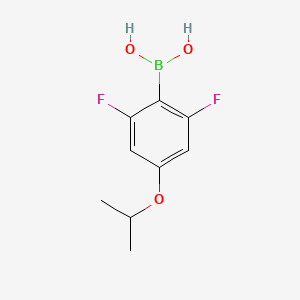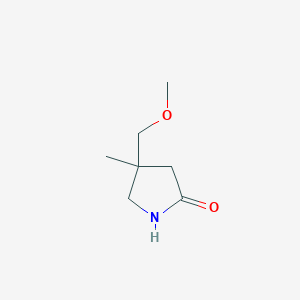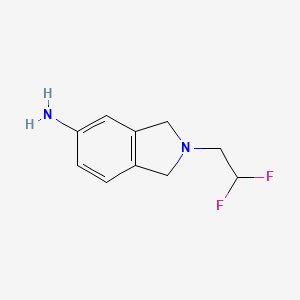
1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
Descripción general
Descripción
The compound “1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazolone ring attached to a 5-aminopyridin-2-yl group at the 1-position and an ethyl group at the 3-position .Chemical Reactions Analysis
Pyrazolones are known to undergo a variety of chemical reactions, including condensation, substitution, and oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the amino group and the pyrazolone ring could potentially affect the compound’s solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anti-Fibrotic Drug Development
This compound has been utilized in the synthesis of novel pyrimidine derivatives, which have shown promising anti-fibrotic activities . These derivatives have been evaluated against hepatic stellate cells and have demonstrated better efficacy than some existing anti-fibrotic drugs. The inhibition of collagen expression and hydroxyproline content suggests potential for these compounds to be developed into novel anti-fibrotic medications.
Materials Science: Enhancing Dielectric Constants
In materials science, derivatives of this compound have been explored for the synthesis of superheat-resistant polyimides with enhanced dielectric constants . The introduction of specific functional groups can lead to the development of materials with improved thermal and electrical properties, which are crucial for advanced electronic applications.
Environmental Science: Synthesis of Eco-Friendly Dyes
The structural features of this compound make it a suitable candidate for the synthesis of eco-friendly dyes . Its ability to form stable complexes with metals can be leveraged to create dyes with less environmental impact, contributing to greener chemistry practices.
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, the compound’s derivatives are used as reagents for the construction of diverse heterocyclic scaffolds . These scaffolds can be employed in various analytical techniques, such as chromatography and spectroscopy, to enhance the detection and quantification of complex substances.
Biochemistry: Enzyme Inhibition Studies
The compound’s structure is conducive to enzyme inhibition studies, where it can be used to design inhibitors that target specific biochemical pathways . This is particularly relevant in the study of diseases where the regulation of certain enzymes is crucial.
Pharmacology: Drug Design and Discovery
In pharmacology, the compound serves as a building block for the design of new drugs . Its versatile structure allows for the creation of a wide range of pharmacologically active molecules, which can be optimized for better efficacy, selectivity, and reduced side effects in drug discovery programs.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to impact various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Pharmacokinetics
The compound’s structure suggests that it may have certain pharmacokinetic characteristics that influence its bioavailability .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other substances .
Direcciones Futuras
Given the wide range of biological activities associated with pyrazolone derivatives, there is significant potential for the development of new drugs based on these compounds . Future research could focus on optimizing the structure of these compounds to maximize their therapeutic effects and minimize side effects.
Propiedades
IUPAC Name |
2-(5-aminopyridin-2-yl)-5-ethyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-8-5-10(15)14(13-8)9-4-3-7(11)6-12-9/h3-4,6H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVXJZIKSITLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




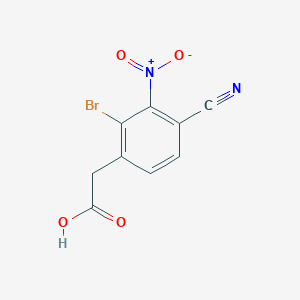
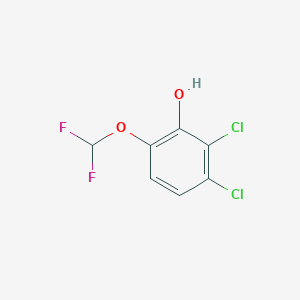

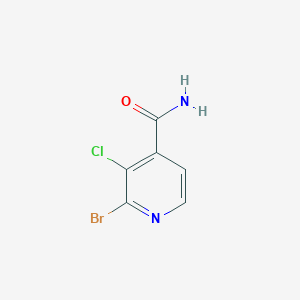
![Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride](/img/structure/B1530096.png)


